1H-Pyrrolo[2,3-b]pyridine 7-oxide

C–H functionalization Regioselective arylation Palladium catalysis

Direct halogenation of 7-azaindole yields regioisomeric mixtures. 1H-Pyrrolo[2,3-b]pyridine 7-oxide (7-AINO) solves this via N-oxide activation, enabling exclusive C-H functionalization at the azine ring. Key intermediate for 4-halo- and 4-methoxy-7-azaindoles, critical to kinase inhibitor SAR programs. - Enables Pd-catalyzed regioselective direct arylation; deoxygenation permits sequential azole-ring diversification. - Precursor to well-defined [Cu₂ᴵᴵ(7-AINO)₄] catalyst for chemoselective N-, S-, O-arylations in drug synthesis (e.g., Nilotinib, Vortioxetine). - One-pot 6-substituted 7-azaindole synthesis via selective O-methylation/nucleophile addition. Standard purity: 97%.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 55052-24-9
Cat. No. B023979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine 7-oxide
CAS55052-24-9
Synonyms1H-Pyrrolo[2,3-b]pyridine-N-oxide
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC=CC2=C1)O
InChIInChI=1S/C7H6N2O/c10-9-5-1-2-6-3-4-8-7(6)9/h1-5,10H
InChIKeyFAVRAFCMCYLLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridine 7-oxide Sourcing Guide


1H-Pyrrolo[2,3-b]pyridine 7-oxide (CAS 55052-24-9), also known as 7-azaindole N-oxide or 7-AINO, is a heterocyclic building block with molecular formula C7H6N2O and molecular weight 134.14 g/mol . This compound is the N-oxidized derivative of the 7-azaindole scaffold, a privileged pharmacophore in medicinal chemistry [1]. Standard commercial specifications include a minimum purity of 97%, with full analytical characterization (NMR, HPLC, GC) available upon request . The compound is supplied as a solid and is typically stored under ambient conditions .

Non-Substitutability of 1H-Pyrrolo[2,3-b]pyridine 7-oxide


Direct substitution of 1H-pyrrolo[2,3-b]pyridine 7-oxide with 7-azaindole (the non-oxidized parent) or alternative N-oxide scaffolds is not functionally equivalent for several reasons. The N-oxide moiety in 7-AINO serves as a critical regioselective activation handle that enables C–H functionalization at positions that are otherwise unreactive in the parent 7-azaindole [1]. Specifically, subjection of 7-azaindole N-oxide to Pd-catalyzed conditions enables regioselective direct arylation of the azine ring, a transformation that is not achievable with 7-azaindole alone without the N-oxide activation [1]. Furthermore, the N-oxide oxygen participates in bidentate coordination with transition metals, conferring distinct catalytic properties that differ fundamentally from pyridine N-oxides or other heteroaryl N-oxides [2]. Substitution with the parent 7-azaindole eliminates this coordination capability and the associated synthetic utility. Alternative N-oxides (e.g., pyridine N-oxide) lack the fused pyrrolo ring system required for subsequent deoxygenation to access substituted 7-azaindole derivatives, a key step in medicinal chemistry campaigns targeting kinase inhibitors [3].

Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine 7-oxide


Exclusive Regioselective C–H Arylation

1H-Pyrrolo[2,3-b]pyridine 7-oxide enables regioselective direct arylation of the azine ring under Pd(OAc)2/DavePhos catalysis, a transformation that does not occur with the parent 7-azaindole. The N-oxide moiety activates the azine ring toward electrophilic palladation, enabling exclusive C–H functionalization at the pyridine ring position [1]. Following deoxygenation, the resulting 7-azaindole substrate can undergo a second regioselective arylation at the azole ring, providing sequential diversification that is inaccessible with non-oxidized 7-azaindole [1].

C–H functionalization Regioselective arylation Palladium catalysis 7-Azaindole derivatives

Superior Copper(II) Catalyst for Ullmann Coupling

The copper(II) complex [Cu2II(7-AINO)4] derived from 1H-pyrrolo[2,3-b]pyridine 7-oxide demonstrates air-stable, robust catalytic activity for Ullmann-type N-, S-, and O-arylation reactions [1]. The catalyst exhibits substantial compatibility with a wide range of functional groups and demonstrates significant chemoselectivity for –NH sites of aminoazoles and –SH sites of aminothiophenols over –NH2 sites [1]. This selectivity profile is not typically observed with conventional copper catalysts such as CuI or Cu(OAc)2 lacking the 7-AINO ligand framework.

Cross-coupling Copper catalysis Ullmann coupling N-Arylation Drug synthesis

Essential Intermediate for 4-Substituted 7-Azaindoles

1H-Pyrrolo[2,3-b]pyridine 7-oxide is the critical N-oxidation intermediate required for the synthesis of 4-halogenated-7-azaindoles and 4-methoxy-7-azaindole [1]. The patented route employs N-oxide-7-azaindole prepared from 7-azaindole and hydrogen peroxide, followed by reaction with phosphorus oxyhalides (POX3) to introduce halogen at the 4-position [1]. Direct halogenation of 7-azaindole without N-oxide activation is not regioselective for the 4-position and yields undesired regioisomeric mixtures [1].

Heterocycle synthesis Halogenation Medicinal chemistry intermediates Process chemistry

One-Pot Synthesis of 6-Substituted 7-Azaindoles

7-Azaindole-N-oxide m-chlorobenzoic acid salt undergoes selective O-methylation followed by base-catalyzed one-pot reaction with a range of N-, O-, S-nucleophiles or cyanide to yield 6-substituted 7-azaindoles . A library of 30 examples was obtained using this methodology, demonstrating broad substrate scope . The N-oxide serves dual roles: it activates the pyridine ring toward nucleophilic attack at the 6-position and provides a leaving group (OMe after O-methylation) that is subsequently displaced by the nucleophile.

Reissert-Henze reaction One-pot synthesis Nucleophilic substitution 7-Azaindole functionalization

Validated Kinase Inhibitor Pharmacophore

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, from which the 7-oxide is derived, was selected from a high-throughput screening campaign as a privileged core for JAK3 inhibition based on binding affinity (Ki) and cellular potency [1]. Optimization of this chemical series led to the identification of VX-509 (decernotinib), a potent and selective JAK3 inhibitor that demonstrates in vivo efficacy in the rat host versus graft (HvG) model [1]. The 7-azaindole scaffold is also documented as the core for inhibitors targeting IGF-1R, c-Met, CDC7, CHK1, PLK4, and mTOR/PI3K kinases [2].

JAK3 inhibitor Kinase inhibitor Medicinal chemistry Autoimmune disease Decernotinib

Key Applications of 1H-Pyrrolo[2,3-b]pyridine 7-oxide


4-Substituted 7-Azaindole Synthesis for Kinase Inhibitors

Medicinal chemistry and process chemistry groups utilize 1H-pyrrolo[2,3-b]pyridine 7-oxide as the essential intermediate for preparing 4-halogenated-7-azaindoles (4-bromo-, 4-chloro-) and 4-methoxy-7-azaindole [1]. These 4-substituted derivatives serve as versatile building blocks for kinase inhibitor synthesis, including agents with antitumor activity and immunomodulatory properties. The N-oxide route is preferred industrially due to its regioselectivity, operational simplicity, and avoidance of regioisomeric mixtures that plague direct halogenation of 7-azaindole [1].

Cu(II)-7-AINO Catalyst for Ullmann Coupling

Synthetic chemistry laboratories requiring air-stable, robust catalysts for N-, S-, and O-arylation reactions can prepare the well-defined copper(II)-7-azaindole-N-oxide catalyst [Cu2II(7-AINO)4] from 1H-pyrrolo[2,3-b]pyridine 7-oxide [1]. This catalyst demonstrates significant chemoselectivity for –NH sites of aminoazoles and –SH sites of aminothiophenols over –NH2 sites, enabling the synthesis of complex drug molecules including Epirizole analogues, Nilotinib, and Vortioxetine [1].

Regioselective C–H Arylation of 7-Azaindoles

Research groups engaged in late-stage functionalization of 7-azaindole scaffolds employ 1H-pyrrolo[2,3-b]pyridine 7-oxide to enable Pd-catalyzed regioselective direct arylation of the azine ring [1]. Following deoxygenation, the resulting 7-azaindole can undergo a second arylation at the azole ring, providing a sequential diversification strategy that is inaccessible with the parent 7-azaindole [1]. This methodology is particularly valuable for SAR studies requiring site-specific introduction of aryl groups.

One-Pot 6-Substituted 7-Azaindole Library Synthesis

Medicinal chemistry teams building compound libraries for kinase inhibitor screening programs can leverage 1H-pyrrolo[2,3-b]pyridine 7-oxide for one-pot synthesis of 6-substituted 7-azaindoles [1]. The methodology involves selective O-methylation of 7-azaindole-N-oxide m-chlorobenzoic acid salt followed by base-catalyzed reaction with N-, O-, S-nucleophiles or cyanide, yielding diverse 6-substituted derivatives in a single operational sequence [1].

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